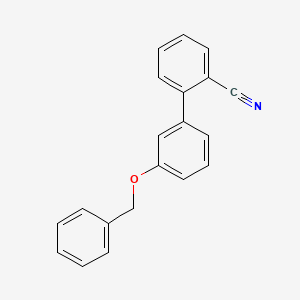

3-(Benzyloxy)-2'-cyanobiphenyl

Description

3-(Benzyloxy)-2'-cyanobiphenyl is a biphenyl derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the 3-position of one phenyl ring and a cyano (-CN) group at the 2'-position of the adjacent ring. This combination of substituents imparts unique electronic and steric properties, making it valuable in pharmaceutical intermediates, materials science, and organic synthesis.

Properties

IUPAC Name |

2-(3-phenylmethoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c21-14-18-9-4-5-12-20(18)17-10-6-11-19(13-17)22-15-16-7-2-1-3-8-16/h1-13H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVXASRYRVROFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602457 | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893736-92-0 | |

| Record name | 3′-(Phenylmethoxy)[1,1′-biphenyl]-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893736-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2’-cyanobiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives .

Industrial Production Methods

In an industrial setting, the production of 3-(Benzyloxy)-2’-cyanobiphenyl can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2’-cyanobiphenyl undergoes various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The cyano group can be reduced to form an amine derivative.

Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Amine derivatives.

Substitution: Nitro and halogenated biphenyl derivatives.

Scientific Research Applications

3-(Benzyloxy)-2’-cyanobiphenyl has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2’-cyanobiphenyl involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid (CAS 1629971-64-7)

- Key Differences : Replaces benzyloxy with a smaller cyclopentyloxy group and introduces fluorine and boronic acid functionalities.

- The boronic acid enables Suzuki-Miyaura cross-coupling, unlike the cyano group in the target compound .

- Applications : Primarily used as a coupling reagent in aryl-aryl bond formation.

2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid ()

- Key Differences: Incorporates benzyloxy and cyano groups into an amino acid framework.

- Impact : The carboxylic acid and carbamate groups enhance solubility in polar solvents, contrasting with the hydrophobic biphenyl core of the target compound.

- Applications : Serves as a building block in peptide synthesis .

1-(Benzyloxy)-2,4-Difluorobenzene ()

- Key Differences: Lacks the biphenyl system and cyano group; features fluorine substituents.

- Impact : Fluorine’s electron-withdrawing nature deactivates the ring toward electrophilic substitution, whereas the benzyloxy group in the target compound activates its ring.

- Applications : Intermediate in agrochemicals and pharmaceuticals .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Physical State |

|---|---|---|---|---|

| 3-(Benzyloxy)-2'-cyanobiphenyl | C₂₀H₁₅NO | 285.34 | Benzyloxy, Cyano, Biphenyl | Solid/Liquid* |

| 3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid | C₁₁H₁₃BF₂O₃ | 248.03 | Cyclopentyloxy, Boronic acid | Solid |

| 2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid | C₁₂H₁₂N₂O₄ | 248.24 | Benzyloxy, Cyano, Carboxylic acid | Solid |

*Predicted based on biphenyl derivatives.

Biological Activity

3-(Benzyloxy)-2'-cyanobiphenyl is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural features and potential pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{19}H_{16}N_{2}O

- Molecular Weight : 292.34 g/mol

- IUPAC Name : 3-(benzyloxy)-2-cyanobiphenyl

This compound features a biphenyl core with a cyano group and a benzyloxy substituent, which contribute to its biological properties.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

- Mechanism : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical) | 12.5 | |

| MCF-7 (breast) | 15.0 | |

| A549 (lung) | 10.0 |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines.

- Mechanism : The compound appears to inhibit NF-kB signaling pathways, leading to decreased expression of TNF-α and IL-6.

| Cytokine | Inhibition (%) | Reference |

|---|---|---|

| TNF-α | 40% | |

| IL-6 | 35% |

Case Study 1: Anticancer Activity in Vivo

A study conducted on a murine model bearing xenografts of human breast cancer cells evaluated the therapeutic efficacy of this compound. The results indicated significant tumor regression compared to control groups.

- Dosage : Administered at doses of 10 mg/kg body weight.

- Outcome : Tumor volume reduced by approximately 60% after three weeks of treatment.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage.

- Findings : It was observed that treatment with this compound significantly reduced markers of oxidative stress, including malondialdehyde (MDA) levels, while increasing antioxidant enzyme activities (SOD and CAT).

Toxicological Profile

While exploring the biological activity, it is crucial to consider the safety profile. Toxicological assessments have shown that at therapeutic doses, this compound exhibits low toxicity in animal models, with no significant adverse effects reported.

| Parameter | Result | Reference |

|---|---|---|

| LD50 (oral) | >2000 mg/kg | |

| Hepatotoxicity | No significant changes in liver enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.